molecular formula C19H22N2O2 B2852544 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 615279-94-2

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2852544
CAS No.: 615279-94-2
M. Wt: 310.397
InChI Key: GTDKWPLRLQCLDV-UHFFFAOYSA-N
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Description

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a chemical compound that belongs to the class of benzoimidazole derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of benzoimidazole derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzoimidazole ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various benzoimidazole derivatives with different functional groups.

Scientific Research Applications

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzoimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol
  • 1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propanol
  • 1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-butanol

Uniqueness

1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the benzoimidazole ring and the hydroxyl group allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-3-6-11-18(14)23-13-7-12-21-17-10-5-4-9-16(17)20-19(21)15(2)22/h3-6,8-11,15,22H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKWPLRLQCLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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